molecular formula C13H18N2O5 B11131140 methyl 2-({4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]butanoyl}amino)acetate

methyl 2-({4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]butanoyl}amino)acetate

Cat. No.: B11131140
M. Wt: 282.29 g/mol
InChI Key: BCTGVUKYMKZRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]butanoyl}amino)acetate (hereafter referred to as the "target compound") is a synthetic small molecule characterized by a pyridinone core substituted with a hydroxy group at position 4, a methyl group at position 2, and a butanoyl-amino acetate side chain. The compound’s ester and amide functionalities likely influence its pharmacokinetic properties, including solubility and metabolic stability .

Properties

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 2-[4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)butanoylamino]acetate

InChI

InChI=1S/C13H18N2O5/c1-9-6-10(16)7-12(18)15(9)5-3-4-11(17)14-8-13(19)20-2/h6-7,16H,3-5,8H2,1-2H3,(H,14,17)

InChI Key

BCTGVUKYMKZRFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCCC(=O)NCC(=O)OC)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production Methods:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).
    • It may affect cellular processes, signaling pathways, or metabolic pathways.
  • Comparison with Similar Compounds

    Comparative Analysis with Structurally and Functionally Related Compounds

    Structural Analogues with Pyridinone/Pyrimidinone Cores

    Asundexian ([14C/3H]-Labeled)
    • Structure: Features a pyridinone core substituted with a chloro group (position 5), methoxy (position 5), and a trifluoromethyl-triazole-phenyl moiety. The butanoyl side chain includes a fluorobenzamide group .
    • Key Differences :
      • The target compound lacks the trifluoromethyl-triazole-phenyl substituent, which in asundexian enhances target binding (e.g., Factor XIa inhibition).
      • Asundexian’s radiolabeling (14C and 3H) facilitates pharmacokinetic studies, whereas the target compound’s metabolic stability remains unquantified in the evidence .
    • Pharmacological Relevance: Asundexian is a Factor XIa inhibitor with demonstrated anticoagulant activity, suggesting that the target compound’s pyridinone core may share mechanistic similarities but differ in potency due to substituent variations .
    Methyl 2-[[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate (CAS RN: 518048-04-9)
    • Structure: Pyrimidinone core with a fluorophenylmethyl aminocarbonyl group and a methyl ester side chain .
    • Key Differences: The pyrimidinone ring (vs. The fluorophenyl group may enhance lipophilicity and membrane permeability compared to the target compound’s hydroxy group .

    Functional Analogues with Ester/Acetate Motifs

    4-({(2S)-2-[4-{5-Chloro-2-[4-(Trifluoromethyl)-1H-1,2,3-Triazol-1-Yl]Phenyl}-5-Methoxy-2-Oxopyridin-1(2H)-Yl]Butanoyl}-Amino)-2-Fluorobenzamide Acetone
    • Structure: Contains a pyridinone core with a trifluoromethyl-triazole-phenyl group and a fluorobenzamide-acetone side chain .
    • Key Differences :
      • The trifluoromethyl-triazole group increases steric bulk and electron-withdrawing effects, likely enhancing target affinity.
      • The acetone moiety may improve solubility compared to the target compound’s methyl ester .
    Thieno-Triazolo-Diazepine-Acetate Derivative (Compound 4.24)
    • Structure: A complex molecule with a thieno-triazolo-diazepine core and multiple ester/acetate groups .
    • Key Differences: The diazepine ring introduces conformational rigidity, contrasting with the flexible butanoyl chain of the target compound.
    • Pharmacokinetics : The ester linkages in both compounds may confer similar hydrolysis susceptibility, impacting half-life .

    Data Tables

    Table 1: Structural and Functional Comparison

    Compound Name Core Structure Key Substituents Molecular Weight Target/Application
    Target Compound Pyridinone 4-Hydroxy, 2-methyl, butanoyl-amino acetate Not reported Protease modulation?
    Asundexian Pyridinone 5-Chloro, trifluoromethyl-triazole-phenyl Not reported Factor XIa inhibition
    CAS RN: 518048-04-9 Pyrimidinone 4-Fluorophenylmethyl aminocarbonyl 420.39 Enzymatic inhibition?
    Thieno-Triazolo-Diazepine (4.24) Thieno-triazolo-diazepine Multiple esters, chlorophenyl Not reported Oncology (kinase target)

    Table 2: Pharmacokinetic Inferences

    Compound Name Metabolic Stability Lipophilicity (Predicted) Half-Life (Inferred)
    Target Compound Moderate (ester hydrolysis risk) Low (polar hydroxy group) Short
    Asundexian High (trifluoromethyl) High Extended
    CAS RN: 518048-04-9 High (fluorine) Moderate Moderate

    Research Findings and Limitations

    • Asundexian : Radiolabeling studies confirm prolonged circulation in preclinical models, attributed to trifluoromethyl and triazole groups . The target compound’s lack of these groups may limit its utility in prolonged therapies.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.